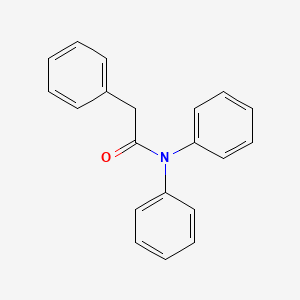

Acetamide, N,N,2-triphenyl-

Description

This structure confers high lipophilicity and steric bulk, which may influence its physicochemical properties, reactivity, and biological activity. While direct data on this compound is absent in the provided evidence, insights can be extrapolated from structurally related acetamides and their documented behaviors .

Properties

CAS No. |

33675-70-6 |

|---|---|

Molecular Formula |

C20H17NO |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N,N,2-triphenylacetamide |

InChI |

InChI=1S/C20H17NO/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

OJJDDQBPSFGSOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

33675-70-6 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

-

Acidic hydrolysis : Prolonged reflux with concentrated HCl (4 M) in acetone/water cleaves the C–N bond, yielding triphenylacetic acid and diphenylamine (87–100% conversion) .

-

Basic hydrolysis : Limited utility due to competing side reactions .

Key Mechanistic Insight:

Protonation of the amide nitrogen under acidic conditions destabilizes the resonance-stabilized amide bond, facilitating nucleophilic attack by water .

Electrophilic Aromatic Substitution

-

Bromination : Reaction with Br/FeBr at the para position of the α-phenyl group .

-

Nitration : Limited reactivity; requires strong nitrating agents (HNO/HSO) .

Table 2: Substituent Effects on Reactivity

| Reaction | Position Modified | Yield (%) | Reference |

|---|---|---|---|

| Bromination | α-Phenyl (para) | 65 | |

| Nitration | α-Phenyl (meta) | <30 |

Coordination Chemistry

The acetamide group acts as a weak ligand for transition metals. In the presence of Cu(II) or Pd(II), it forms complexes stabilized by π-backbonding with the carbonyl oxygen . These complexes are intermediates in catalytic cycles for cross-coupling reactions .

Example Reaction:

-

Pd-catalyzed Suzuki–Miyaura coupling : N,N,2-Triphenylacetamide-derived Pd complexes facilitate aryl–aryl bond formation at 80–120°C .

Biological Activity

While not directly studied for N,N,2-triphenylacetamide, structural analogs (e.g., chloroacetamides) exhibit antibacterial properties by targeting penicillin-binding proteins . The electron-withdrawing phenyl groups may enhance stability against metabolic degradation .

Computational Insights

DFT studies reveal:

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Substituent Variations and Functional Groups

- Pesticidal Acetamides : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro and alkoxyalkyl groups on nitrogen, enhancing herbicidal activity . In contrast, N,N,2-triphenyl-acetamide lacks electronegative substituents, likely reducing reactivity but increasing hydrophobicity.

- Pharmaceutical Derivatives: N-(4-Oxy)phenyl)acetamide derivatives (e.g., paracetamol analogs) incorporate hydroxy and amino acid groups, improving bioavailability and blood-brain barrier (BBB) penetration . The triphenyl substitution in N,N,2-triphenyl-acetamide may hinder BBB permeability due to increased molecular weight and steric hindrance.

- Crystallographic Analogs: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice . The absence of hydrogen-bond donors in N,N,2-triphenyl-acetamide (due to N-phenyl substitution) may reduce crystallinity, favoring amorphous solid states.

Physicochemical Properties

*Estimated based on molecular formula.

Pharmacological Activity

- Antibiotic Potential: N-(4-Oxy)phenyl)acetamide derivatives show BBB permeability and oral bioavailability . N,N,2-Triphenyl-acetamide’s high lipophilicity could favor membrane interaction but may limit solubility and absorption.

- Repellent Applications : DEPA analogs (e.g., N,N-diethyl-2-(3-methylphenyl)acetamide) function as mosquito repellents via volatile emission . The triphenyl variant’s low volatility (due to high molecular weight) might reduce efficacy in this role.

Agricultural and Industrial Uses

- Chloroacetamides like alachlor are pre-emergent herbicides targeting weed lipid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.